molecular formula C12H21N5O2S2 B1679011 Nizatidin CAS No. 76963-41-2

Nizatidin

Katalognummer: B1679011
CAS-Nummer: 76963-41-2
Molekulargewicht: 331.5 g/mol
InChI-Schlüssel: SGXXNSQHWDMGGP-IZZDOVSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nizatidin ist ein Histamin-H2-Rezeptor-Antagonist, der die Magensäureproduktion hemmt. Es wird häufig zur Behandlung von peptischen Ulkuskrankheiten und gastroösophagealen Refluxkrankheiten eingesetzt. This compound wurde von Eli Lilly entwickelt und erstmals 1988 vermarktet . Es wird als equipotent mit Ranitidin angesehen und unterscheidet sich durch den Austausch eines Thiazolrings anstelle des Furanrings in Ranitidin .

Herstellungsmethoden

This compound kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Verwendung von Natriumalginat, Hydroxypropylmethylcellulose (HPMC) als Polymer und Calciumcarbonat als Gasbildungsmittel. Das ionotrope Gelierungsverfahren wird zur Herstellung von schwebenden Perlen durchgeführt . Ein anderes Verfahren beinhaltet die Emulsionsvernetzungsmethode, die gegenüber konventionellen Mikrokugelverfahren Vorteile bietet, indem sie Restlösungsmittel in Mikrokugeln vermeidet .

Wissenschaftliche Forschungsanwendungen

Nizatidine has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Nizatidine’s primary targets are the histamine H2-receptors , particularly those located in the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion.

Mode of Action

Nizatidine acts as a competitive, reversible inhibitor of histamine at the histamine H2-receptors . By binding to these receptors, Nizatidine prevents histamine from exerting its effect, thereby inhibiting the secretion of gastric acid . This results in a reduction of both basal and nocturnal gastric acid secretions .

Biochemical Pathways

The inhibition of gastric acid secretion by Nizatidine affects the biochemical pathway of gastric acid production. When histamine cannot bind to the H2-receptors due to the presence of Nizatidine, the production of gastric acid is reduced . This leads to a decrease in the acidity of the stomach, which can alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Pharmacokinetics

Nizatidine exhibits good bioavailability, with more than 70% of the drug being absorbed after oral administration . It has a protein binding rate of 35% and is primarily metabolized in the liver . The elimination half-life of Nizatidine is between 1-2 hours, and it is primarily excreted via the kidneys .

Result of Action

The molecular and cellular effects of Nizatidine’s action primarily involve the reduction of stomach acid production. By inhibiting the action of histamine on stomach cells, Nizatidine effectively reduces the production of stomach acid . This can help to alleviate the symptoms of conditions such as GERD and peptic ulcers .

Action Environment

The action, efficacy, and stability of Nizatidine can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption and consequently the effectiveness of Nizatidine . Furthermore, factors such as the individual’s overall health, age, and the presence of other medications can also influence the action and efficacy of Nizatidine .

Vorbereitungsmethoden

Nizatidine can be synthesized through various methods. One common method involves the use of sodium alginate, hydroxypropyl methylcellulose (HPMC) as a polymer, and calcium carbonate as a gas-forming agent. The ionotropic gelation method is carried out for the preparation of floating beads . Another method involves the emulsion cross-linking technique, which provides advantages over conventional microsphere methods by avoiding residual solvents in microspheres .

Analyse Chemischer Reaktionen

Nizatidin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: this compound kann zu verschiedenen Metaboliten oxidiert werden.

    Reduktion: Reduktionsreaktionen können die in this compound vorhandene Nitrogruppe modifizieren.

    Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Thiazolrings.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound ist ein kompetitiver, reversibler Inhibitor von Histamin an den Histamin-H2-Rezeptoren, insbesondere an denen in den Magensäurezellen. Durch Hemmung der Wirkung von Histamin auf die Magenzellen reduziert this compound die Magensäureproduktion. Diese kompetitive Hemmung führt zur Reduktion der basalen und nächtlichen Magensäuresekretion . This compound beeinflusst nicht die Pepsinsekretion, die Pentagastrin-stimulierte Sekretion des intrinsischen Faktors oder das Serumgastrin .

Vergleich Mit ähnlichen Verbindungen

Nizatidin wird häufig mit anderen H2-Rezeptor-Antagonisten wie Ranitidin, Cimetidin und Famotidin verglichen. Während all diese Verbindungen die Magensäuresekretion hemmen, ist this compound aufgrund seines spezifischen Austauschs eines Thiazolrings anstelle des in Ranitidin gefundenen Furanrings einzigartig . Dieser strukturelle Unterschied trägt zu seinen unterschiedlichen pharmakologischen Eigenschaften bei.

Ähnliche Verbindungen

This compound ist bekannt für seine geringe Toxizität und hohe Wirksamkeit bei der Behandlung von säurebedingten Erkrankungen, was es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen macht .

Eigenschaften

IUPAC Name

(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXXNSQHWDMGGP-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CSC(=N1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nizatidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4), 10-33mg/mL, Soluble in water, 3.86e-02 g/L
Record name SID49648463
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Nizatidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NIZATIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nizatidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nizatidine competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells. Competitive inhibition results in reduction of basal and nocturnal gastric acid secretions. The drug also decreases the gastric acid response to stimuli such as food, caffeine, insulin, betazole, or pentagastrin.
Record name Nizatidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

Crystals from ethanol-ethyl acetate, Off-white to buff crystalline solid

CAS No.

76963-41-2
Record name Nizatidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nizatidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nizatidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIZATIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nizatidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130-132 °C, 203 °C
Record name Nizatidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NIZATIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nizatidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nizatidine
Reactant of Route 2
Reactant of Route 2
Nizatidine
Reactant of Route 3
Reactant of Route 3
Nizatidine
Reactant of Route 4
Reactant of Route 4
Nizatidine
Reactant of Route 5
Reactant of Route 5
Nizatidine
Reactant of Route 6
Nizatidine
Customer
Q & A

A: Nizatidine is a potent and selective histamine H2-receptor antagonist. [] It competitively binds to H2-receptors on the basolateral membrane of parietal cells in the stomach, blocking the action of histamine. [, ] This, in turn, inhibits the activation of adenylate cyclase, reducing the production of cyclic AMP and ultimately decreasing the secretion of gastric acid. []

A: Unlike some other H2-receptor antagonists, Nizatidine exhibits gastroprokinetic activity. [, ] Studies suggest that this effect might be due to its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter involved in muscle contraction. [] By inhibiting AChE, Nizatidine could potentially increase acetylcholine levels, leading to enhanced gastric motility and accelerated gastric emptying. []

A: The molecular formula of Nizatidine is C12H21N5O2S2, and its molecular weight is 331.46 g/mol. []

A: Yes, research indicates that Nizatidine at a concentration of 150 μg/mL remains stable in TNAs containing 3% and 5% Intralipid or Liposyn II for up to 48 hours at 22°C. [] Additionally, the presence of Nizatidine does not appear to negatively affect the stability of lipid emulsions within the TNAs. []

A: Yes, different formulations of Nizatidine can lead to varying bioavailability. For instance, a study comparing a commercially prepared oral syrup, an extemporaneous solution in apple juice, and an extemporaneous suspension in infant formula to the marketed capsule formulation found significant differences in Cmax, AUC0–n, and AUC0–∞. [] Specifically, the apple juice formulation demonstrated markedly lower bioavailability compared to the capsule. [] This highlights the importance of considering formulation when aiming for specific pharmacokinetic profiles.

A: Nizatidine is rapidly and well-absorbed after oral administration, with an absolute bioavailability exceeding 90%. [] It is widely distributed in tissues and is primarily eliminated through renal excretion. [, ] Over 90% of the administered dose is recovered in urine within 16 hours, with unchanged Nizatidine accounting for 65% to 75% of the recovered substances. []

A: Yes, renal impairment can decrease the elimination of Nizatidine. [] Dosage adjustments are recommended for patients with creatinine clearance less than 50 ml/min/m2. []

A: The duration of Nizatidine's antisecretory effect is dose-dependent. [, ] After oral administration, the effect can persist for more than 3.5 hours but generally disappears within 6 hours. []

A: Yes, taking Nizatidine earlier in the evening with a meal has been shown to optimize its antisecretory effect. [] While food may delay the absorption of Nizatidine, it does not affect its overall bioavailability. []

A: Studies suggest that the pharmacokinetics of Nizatidine in children are generally similar to those in adults when considering the impact of formulation on bioavailability. [] When corrected for the reduced bioavailability observed with certain fruit juices, pharmacokinetic parameters like Cmax, CL/F, and Vss/F are comparable between pediatric and adult populations. []

A: Yes, both in vitro and in vivo studies have demonstrated the efficacy of Nizatidine in treating peptic ulcers. [, ] In animal models, Nizatidine effectively prevents the development of gastric lesions induced by various factors, including stress, histamine, aspirin, and indomethacin. [] It also accelerates the healing of existing ulcers. [] Clinical trials have confirmed these findings, showing that Nizatidine is effective in healing both duodenal and gastric ulcers in humans. []

A: Studies suggest that Nizatidine might be beneficial in treating functional dyspepsia, especially in patients with delayed gastric emptying. [, ] Nizatidine has been shown to improve gastric emptying rates and alleviate clinical symptoms, including meal-related and gastroesophageal symptoms, in these patients. [, ]

A: Studies have shown that Nizatidine, particularly at a dose of 300 mg daily, can lead to a reduction in heart rate. [] This effect has been observed in both resting heart rate and exercise tachycardia. [] While generally well-tolerated, this negative chronotropic effect should be considered, especially in elderly patients or those with pre-existing heart conditions. []

A: Unlike cimetidine, Nizatidine does not appear to significantly affect the hepatic metabolism of other drugs. [, ] This lack of interaction with drug-metabolizing enzymes makes it a safer option for patients taking multiple medications concurrently. []

A: High-performance liquid chromatography (HPLC) is widely used to determine Nizatidine concentrations in various biological matrices, including plasma and urine. [, , ] More sensitive and specific techniques like HPLC coupled with mass spectrometry (HPLC-MS) are also employed, particularly for pharmacokinetic studies. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.